- Process for preparing an indole compound, India, , ,

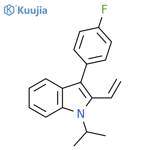

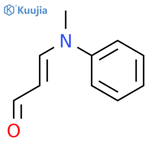

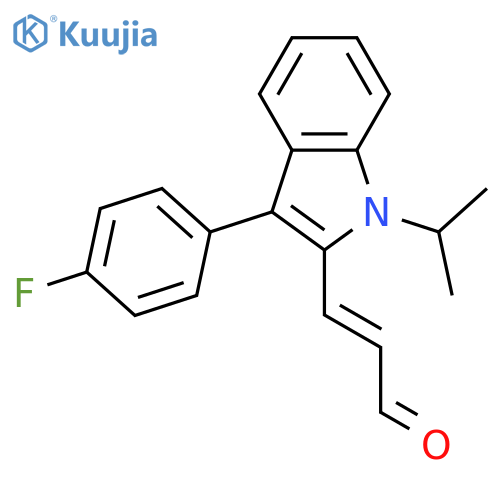

Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

93957-50-7 structure

상품 이름:(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal

- (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal

- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein

- (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal

- (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal

- Fluvastatin F-2

- 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole

- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal

- (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal

- 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal

- Fenal

- 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL

- 2-Propenal, 3-[3-(4-fluo

- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)

- 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal

- EC 425-370-4

- DTXSID301153342

- NS00077717

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-

- (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal

- MFCD03840863

- AC-26812

- (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-

- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL

- (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal

- (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal

- 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE

- (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal

- (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal

- Q-102780

- 129332-30-5

- AC-29005

- SCHEMBL5847130

- A1-01698

- AS-12807

- AKOS015896063

- CS-W008265

- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL

- C20H18FNO

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal

- DVWHSTKQJBIYCK-VMPITWQZSA-N

- F0819

- 93957-50-7

-

- MDL: MFCD03840863

- 인치: 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+

- InChIKey: DVWHSTKQJBIYCK-VMPITWQZSA-N

- 미소: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O

계산된 속성

- 정밀분자량: 307.13700

- 동위원소 질량: 307.137242360g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 23

- 회전 가능한 화학 키 수량: 4

- 복잡도: 427

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 1

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 22

- 소수점 매개변수 계산 참조값(XlogP): 4.4

실험적 성질

- 색과 성상: No data available

- 밀도: 1.10

- 융해점: 129.0 to 133.0 deg-C

- 비등점: 497.643°C at 760 mmHg

- 플래시 포인트: 254.8±28.7 °C

- PSA: 22.00000

- LogP: 5.24040

- 민감성: 공기에 민감하다

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H317-H410

- 경고성 성명: P261-P272-P273-P280-P302+P352+P333+P313+P362+P364-P391-P501

- 위험물 운송번호:UN 3077 9/PG III

- 보안 지침: S2-S22-S24-S37-S60-S61

-

위험물 표지:

- 패키지 그룹:III

- 저장 조건:Store at room temperature

- 위험 등급:9

- 위험 용어:R43; R50/53

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047045-5g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 5g |

¥44.00 | 2024-04-24 | |

| Ambeed | A112502-10g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 10g |

$9.0 | 2025-02-20 | |

| Ambeed | A112502-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 100g |

$82.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0819-25g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98.0%(GC) | 25g |

¥3100.0 | 2022-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E74870-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 100g |

¥325.0 | 2023-09-07 | |

| Key Organics Ltd | AS-12807-10MG |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | AS-12807-1MG |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 1mg |

£37.00 | 2025-02-09 | |

| TRC | F595670-1000mg |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 1g |

$150.00 | 2023-05-18 | ||

| Chemenu | CM147756-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 95%+ | 100g |

$234 | 2021-08-05 | |

| Key Organics Ltd | AS-12807-100G |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 100g |

£275.00 | 2025-02-09 |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 3 °C; 3 °C → rt; > 1 min, rt

1.2 Solvents: Dimethylformamide ; rt; 8 h, rt

1.2 Solvents: Dimethylformamide ; rt; 8 h, rt

참조

합성회로 2

반응 조건

참조

- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Solvents: Chloroform-d ; 2 d, rt

참조

- Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct Heterocyles, Organic Letters, 2018, 20(4), 1038-1041

합성회로 4

반응 조건

1.1 Reagents: Phosphorus oxychloride

참조

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

합성회로 5

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 10 min, 5 - 7 °C

1.2 3 h, reflux; reflux → rt

1.3 Reagents: Water ; 1.5 h

1.2 3 h, reflux; reflux → rt

1.3 Reagents: Water ; 1.5 h

참조

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium), Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75

합성회로 6

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C

참조

- Method for preparation of (+)-fluvastatin, Korea, , ,

합성회로 7

반응 조건

참조

- Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenal, Zhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53

합성회로 8

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C

1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

참조

- Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their Analogues, Journal of Organic Chemistry, 2010, 75(22), 7514-7518

합성회로 9

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile

참조

- Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, Crystal Structure Theory and Applications, 2013, 2(4), 150-156

합성회로 10

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 45 min, 5 - 7 °C

1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C

1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C

1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C

1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C

참조

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium), Hecheng Huaxue, 2008, 16(3), 358-361

합성회로 11

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C

1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C

1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C

1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C

1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C

참조

- Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleus, RSC Advances, 2015, 5(48), 38748-38759

합성회로 12

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

참조

- Vinylformylation utilizing propeniminium salts, Journal of Organic Chemistry, 1992, 57(11), 3250-2

합성회로 13

반응 조건

참조

- Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates, United States, , ,

합성회로 14

반응 조건

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt

참조

- Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatin, Organic & Biomolecular Chemistry, 2015, 13(45), 10995-11002

합성회로 15

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C

참조

- A catalytic approach to the synthesis of (+)-fluvastatin analogue, Bulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2Z)-

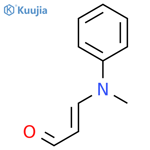

- 3-(N-Phenyl-N-methyl)aminoacrolein

- 1H-Indole, 2-ethenyl-3-(4-fluorophenyl)-1-(1-methylethyl)-

- 1-Isopropyl-3-(4-fluorophenyl)indole

- 2-Propen-1-ol, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-,(E)-

- trans 3-(N-Methylanilino)acrolein

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 관련 문헌

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde) 관련 제품

- 129332-30-5(3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

- 62224-16-2(Methyl 4-bromothiophene-2-carboxylate)

- 1806020-15-4(Methyl 4-(chloromethyl)-5-(difluoromethyl)-2-fluoropyridine-3-acetate)

- 1159818-53-7(3-Bromo-6-pyridin-3-yl-pyridazine)

- 2137777-34-3(N-{6-azabicyclo[3.2.1]octan-3-yl}cyclopropanecarboxamide)

- 2294233-34-2([1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl fluoride)

- 584-85-0(L-Anserine)

- 1286728-89-9(3-(3,5-dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-yl)methylurea)

- 2138344-74-6(Propanoic acid, 3-(aminooxy)-2,2-difluoro-)

- 2229607-58-1(4-bromo-2-fluoro-6-(2-sulfanylethyl)phenol)

추천 공급업체

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

골드 회원

중국 공급자

시약

Wuhan ChemNorm Biotech Co.,Ltd.

골드 회원

중국 공급자

시약

Amadis Chemical Company Limited

골드 회원

중국 공급자

시약

Nantong Boya Environmental Protection Technology Co., Ltd

골드 회원

중국 공급자

대량

Jincang Pharmaceutical (Shanghai) Co., LTD.

골드 회원

중국 공급자

시약